1-(2-Phenoxyacetyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyacetyl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas. These compounds are known for their wide range of biological activities and are commonly found in pharmaceuticals, natural products, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyacetyl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2-phenoxyacetic acid with imidazolidin-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of imidazolidin-2-ones often involves the cyclization of acyclic precursors it may require expensive and hard-to-find catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyacetyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Phenoxyacetyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyacetyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: The parent compound, known for its wide range of biological activities.
Benzimidazolidin-2-one: A similar compound with a benzene ring fused to the imidazolidinone ring, also known for its biological activities.
Uniqueness
1-(2-Phenoxyacetyl)imidazolidin-2-one is unique due to the presence of the phenoxyacetyl group, which can impart specific properties and activities not found in other imidazolidin-2-one derivatives. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-(2-phenoxyacetyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c14-10(13-7-6-12-11(13)15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
InChI Key |
OGTOXQBYZUBTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.